molecular formula C14H14O2 B7847118 4-Phenethoxyphenol

4-Phenethoxyphenol

Cat. No.: B7847118
M. Wt: 214.26 g/mol
InChI Key: URTDZYQAADWGFT-UHFFFAOYSA-N
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Description

4-Phenethoxyphenol: is an organic compound with the molecular formula C14H14O2 . It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a phenethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid are used.

    Halogenation: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Nitration: Nitro derivatives of this compound.

    Halogenation: Halogenated derivatives.

    Oxidation: Quinones.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

Biological Activity

4-Phenethoxyphenol, a compound belonging to the class of phenolic compounds, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a phenolic hydroxyl group and an ethoxy substituent on the aromatic ring. Its chemical structure can be represented as follows:

C6H5OC2H5\text{C}_6\text{H}_5\text{O}\text{C}_2\text{H}_5

This structure contributes to its solubility and reactivity, influencing its biological interactions.

Antioxidant Activity

Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant properties . These compounds can scavenge free radicals and inhibit oxidative stress, a factor implicated in various diseases such as cancer and cardiovascular disorders. A study highlighted that polyphenols can interrupt free radical chain reactions and regulate enzyme activity involved in oxidative stress .

Table 1: Antioxidant Activity of Phenolic Compounds

CompoundIC50 (µg/mL)Mechanism of Action
This compoundTBDFree radical scavenging
Quercetin15ROS scavenging
Gallic acid10Metal ion chelation

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that phenolic compounds can exert bactericidal effects through mechanisms such as membrane disruption and inhibition of protein synthesis . The lipophilic nature of these compounds allows them to penetrate bacterial membranes effectively.

Case Study: Antibacterial Efficacy

A study investigating the antibacterial properties of phenolic compounds found that this compound exhibited significant growth inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than those required for many conventional antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various contexts. Phenolic compounds are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This modulation can be beneficial in treating chronic inflammatory conditions.

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties . Its ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in cancer therapy. For instance, studies have shown that related phenolic compounds can trigger mitochondrial dysfunction leading to cell death in cancerous cells .

Table 2: Anticancer Activity Overview

CompoundCancer TypeMechanism of ActionReference
This compoundBreast CancerInduction of apoptosisTBD
CurcuminColorectal CancerInhibition of NF-kB
ResveratrolProstate CancerCell cycle arrest

Properties

IUPAC Name

4-(2-phenylethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTDZYQAADWGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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